molecular formula C18H14BrN3O2S2 B2884579 N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 331852-32-5

N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2884579
CAS No.: 331852-32-5
M. Wt: 448.35
InChI Key: QFBZEXGXCQCLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide features a complex heterocyclic architecture. Its structure comprises:

  • A 4-bromophenyl group linked via an acetamide bridge.
  • A tetrahydropyridine core substituted with a cyano (-CN) group at position 3, a thiophen-2-yl moiety at position 4, and a sulfanyl (-S-) group at position 2.
  • A ketone (-C=O) at position 4.

Its synthesis likely involves coupling a thiol-containing tetrahydropyridine derivative with a bromophenyl acetamide precursor under reflux conditions, as seen in related compounds .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2S2/c19-11-3-5-12(6-4-11)21-17(24)10-26-18-14(9-20)13(8-16(23)22-18)15-2-1-7-25-15/h1-7,13H,8,10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBZEXGXCQCLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C18H14BrN3O2S2
  • CAS Number: 331852-32-5
  • Molar Mass: 448.36 g/mol
  • Melting Point: 220–224 °C
  • pKa: 10.88 (predicted)

This compound features a bromophenyl group, a thiophene ring, and a tetrahydropyridine moiety, which contribute to its diverse biological activities.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance, thiazole derivatives have been associated with potent antimicrobial effects and are being investigated for their anticancer potential due to their ability to inhibit various cancer cell lines.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Thiazole Derivative AAntimicrobial15
Thiazole Derivative BAnticancer (MCF7)20
Thiazole Derivative CAnticancer (Bel7402)25

The biological activity of this compound may be attributed to its ability to interact with key metabolic enzymes and cellular pathways. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Synthesis and Evaluation:
    A study synthesized various derivatives of the compound and evaluated their biological activities against different cancer cell lines. The results indicated that modifications in the thiophene and tetrahydropyridine moieties significantly enhanced the anticancer efficacy.
    "The synthesized compounds exhibited varying degrees of cytotoxicity against MCF7 and Bel7402 cells, with some derivatives showing promising results for further development" .
  • Inhibition Studies:
    Another research focused on the inhibition of type III secretion systems (T3SS) in pathogenic bacteria using this compound. It was found that at concentrations of 10 µM and above, the compound displayed concentration-dependent inhibition of T3SS-mediated activities.
    "this compound demonstrated significant inhibitory effects on bacterial virulence factors" .

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Replacing bromine with chlorine (e.g., ) reduces molecular weight and alters lipophilicity.
  • Core Heterocycle : Pyrimidine derivatives (e.g., ) exhibit higher planarity compared to tetrahydropyridine, affecting solubility and stacking interactions.
  • Heteroaromatic Groups : Thiophene (target) vs. furan () modifies electronic properties (thiophene’s sulfur enhances π-electron delocalization).

Physicochemical Properties

Melting Points and Stability

  • Pyrimidine-based analogue : High melting point (>259°C), attributed to hydrogen bonding (NH and C=O groups) and planar structure.
  • Thiophene vs.

Spectral Data

  • ¹H NMR : Pyrimidine-based compounds show characteristic NH peaks (δ 10–12 ppm) and aromatic protons (δ 7.4–7.6 ppm) . The target’s thiophene protons are expected at δ 6.8–7.5 ppm.
  • Mass Spectrometry : The pyrimidine analogue exhibits [M+H]⁺ at m/z 353.99, consistent with its molecular formula (C₁₃H₁₂BrN₃O₂S).

Crystallographic and Structural Analysis

  • Structural Validation : SHELX software is widely used for small-molecule refinement . Analogues’ crystal structures are likely validated using this suite.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the tetrahydropyridine core via cyclocondensation of cyanoacetamide derivatives with thiophen-2-yl ketones under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) .
  • Step 2 : Sulfanylation using thiourea or mercaptoacetic acid in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetamide moiety .
  • Step 3 : Bromophenyl functionalization via nucleophilic substitution or palladium-catalyzed coupling reactions .
    Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (±5°C tolerance), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophen-2-yl proton signals at δ 6.8–7.2 ppm) and IR for functional groups (C≡N stretch ~2200 cm⁻¹, C=O ~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₂H₁₇BrN₃O₂S₂) and isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (if single crystals are obtained) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify molecular targets .
  • Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent, catalyst loading) and identify optimal ranges .
  • Real-Time Monitoring : Employ TLC/HPLC to track intermediate formation and minimize side reactions (e.g., over-oxidation of the tetrahydropyridine core) .
  • Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for coupling efficiency in bromophenyl functionalization .

Q. What computational tools are used to predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR kinase) using the compound’s 3D conformation .
  • QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ values for electron-withdrawing groups) with biological activity .
  • MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Q. How can contradictions in biological activity data across similar analogs be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from analogs (e.g., substituent variations in Table 1 below) to identify trends in activity .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in conflicting models .
  • Solubility/Permeability Assays : Address bioavailability discrepancies via PAMPA or Caco-2 assays .

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous media limits in vivo testing.
    Solution : Derivatize with PEGylated side chains or formulate as nanoparticles .
  • Challenge : Side reactions during sulfanylation.
    Solution : Use N-methylmorpholine as a base to reduce disulfide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.